Dilaurin can be obtained from natural sources like vegetable oils rich in lauric acid, such as coconut oil and palm kernel oil [1]. It also finds use as a research tool due to its specific properties [2].
The dilaurin molecule consists of a glycerol backbone with two lauric acid chains esterified to the first and third hydroxyl groups (1,3-Dilaurin) or the first and second hydroxyl groups (1,2-Dilaurin). Both forms share the same chemical formula (C27H52O5) and molecular weight (456.7 g/mol) but differ in their spatial arrangement [1, 3].
A key feature of the structure is the presence of long, saturated hydrocarbon chains (lauric acid) attached to the glycerol. This contributes to the hydrophobic nature of the molecule [2]. Additionally, the hydroxyl group on the second carbon (in 1,3-Dilaurin) provides a site for potential hydrogen bonding, influencing its interactions with other molecules [1].
Dilaurin can be synthesized by reacting lauric acid with glycerol in the presence of an acid catalyst, such as sulfuric acid. This is an esterification reaction.
2C12H24O2 (Lauric Acid) + C3H5(OH)3 (Glycerol) → C27H52O5 (Dilaurin) + 3H2O (Water) [4]
Under extreme heat or in the presence of strong acids or bases, dilaurin can undergo hydrolysis, breaking down back into its constituent parts - lauric acid and glycerol [2].
Dilaurin can participate in various reactions depending on the research context. For instance, it can be used as a substrate for enzymes studying lipase activity, enzymes that break down triglycerides [5].
More research is needed to fully understand the mechanism of action of dilaurin in various contexts.